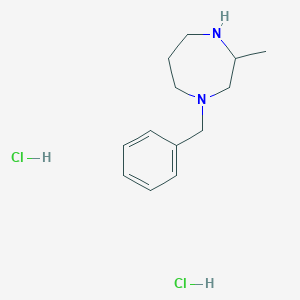

1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride

CAS No.:

Cat. No.: VC16476971

Molecular Formula: C13H22Cl2N2

Molecular Weight: 277.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H22Cl2N2 |

|---|---|

| Molecular Weight | 277.23 g/mol |

| IUPAC Name | 1-benzyl-3-methyl-1,4-diazepane;dihydrochloride |

| Standard InChI | InChI=1S/C13H20N2.2ClH/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13;;/h2-4,6-7,12,14H,5,8-11H2,1H3;2*1H |

| Standard InChI Key | PDFBGUMDLUWKAX-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-benzyl-3-methyl-1,4-diazepane dihydrochloride consists of a diazepane ring—a seven-membered saturated heterocycle with nitrogen atoms at positions 1 and 4. The benzyl group (C₆H₅CH₂) at position 1 introduces aromaticity and lipophilicity, while the methyl group at position 3 contributes to steric effects and electronic modulation. The dihydrochloride salt formation involves protonation of both nitrogen atoms, enhancing aqueous solubility.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂Cl₂N₂ |

| Molecular Weight | 277.23 g/mol |

| IUPAC Name | 1-benzyl-3-methyl-1,4-diazepane dihydrochloride |

| Canonical SMILES | CC1CN(CCCN1)CC2=CC=CC=C2.Cl.Cl |

| Hydrogen Bond Donors | 2 (from HCl) |

| Hydrogen Bond Acceptors | 4 (2 N, 2 Cl) |

The compound’s logP (partition coefficient) is estimated to be moderately lipophilic due to the benzyl group, facilitating membrane permeability in biological systems.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), methyl group (δ 1.0–1.2 ppm), and diazepane backbone protons (δ 2.5–3.5 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 277.23, consistent with the molecular weight.

Synthesis and Purification

Synthetic Routes

The synthesis typically involves a two-step process:

-

Formation of 1-Benzyl-3-methyl-1,4-diazepane: Benzylamine reacts with 3-methyl-1,4-diazepane in a polar aprotic solvent (e.g., acetonitrile) under reflux, facilitated by a base such as triethylamine.

-

Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Reaction Scheme:

Industrial-Scale Production

Optimized conditions for large-scale synthesis include:

-

Continuous Flow Reactors: Enhance reaction efficiency and yield.

-

Chromatographic Purification: Reverse-phase HPLC ensures >98% purity .

Applications in Scientific Research

Material Science Applications

The compound’s rigid bicyclic structure makes it a candidate for:

-

Ligand Design: Coordination with transition metals in catalytic systems.

-

Polymer Additives: Enhancing thermal stability in polyamide composites .

Comparative Analysis with Related Compounds

(3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one

This lactam derivative shares the diazepane core but replaces one amine with a ketone. Key differences include:

-

Molecular Weight: 204.27 g/mol vs. 277.23 g/mol.

-

Solubility: The lactam’s ketone group reduces water solubility compared to the dihydrochloride salt.

Table 2: Structural and Functional Comparison

| Property | 1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride | (3R)-1-Benzyl-3-methyl-1,4-diazepan-2-one |

|---|---|---|

| Molecular Formula | C₁₃H₂₂Cl₂N₂ | C₁₂H₁₆N₂O |

| Nitrogen Positions | 1 and 4 | 1 and 4 |

| Functional Groups | Amines, Benzyl, Methyl | Lactam, Benzyl, Methyl |

| Aqueous Solubility | High (due to HCl) | Moderate |

Future Research Directions

Biological Profiling

-

In Vivo Studies: Assess pharmacokinetics and toxicity in model organisms.

-

Target Identification: Screen against neurological and metabolic targets using high-throughput assays .

Synthetic Advancements

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume